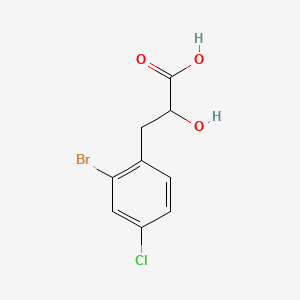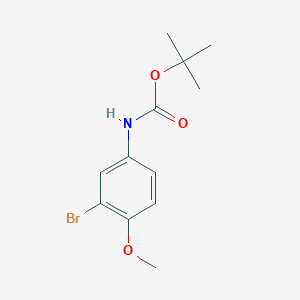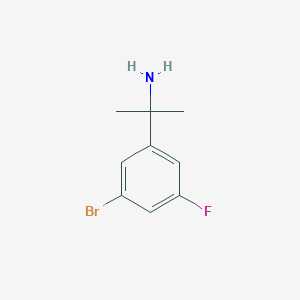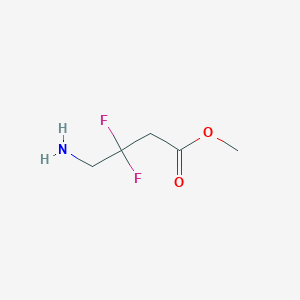
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10ClNO This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloro-4-methylacetophenone
Starting Material: 3-Chloro-4-methylacetophenone
Reagents: Ammonia or an amine source
Conditions: The reaction typically occurs under mild heating in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Procedure: The 3-chloro-4-methylacetophenone is reacted with ammonia in a suitable solvent like ethanol. The mixture is heated to promote the formation of the amino ketone.
-
Reductive Amination
Starting Material: 3-Chloro-4-methylbenzaldehyde
Reagents: Ammonia or primary amine, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in an alcohol solvent under mild heating.
Procedure: The aldehyde is first converted to an imine intermediate by reaction with ammonia. The imine is then reduced to the corresponding amine using a reducing agent.
Industrial Production Methods
Industrial production of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or nitro compounds, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide).
Conditions: Reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce new functional groups such as halogens or azides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-Amino-1-(4-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group on the aromatic ring.
- Exhibits different reactivity and biological activity due to the absence of the methyl group.
-
2-Amino-1-(3-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group.
- Differences in steric and electronic properties affect its chemical behavior.
-
2-Amino-1-(4-methylphenyl)ethan-1-one
- Similar structure but lacks the chlorine atom.
- The absence of the chlorine atom alters its reactivity and potential applications.
Uniqueness
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both chlorine and methyl substituents on the aromatic ring. These substituents influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
2-amino-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
SOHZHGAJZVDSEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)








![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)


